4alpha-Methylcholesterol
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Overview
Description
4alpha-Methylcholesterol is a derivative of cholesterol, a crucial lipid molecule in biological systems. This compound is characterized by the presence of a methyl group at the 4-alpha position of the cholesterol molecule. Cholesterol and its derivatives play vital roles in cellular membrane structure, hormone synthesis, and various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-Methylcholesterol typically involves the methylation of cholesterol at the 4-alpha position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4alpha-Methylcholesterol undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, halogens
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted cholesterol derivatives
Scientific Research Applications
4alpha-Methylcholesterol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical techniques.
Biology: Studied for its role in cellular membrane structure and function.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic products .
Mechanism of Action
The mechanism of action of 4alpha-Methylcholesterol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it may act as a ligand for certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Cholesterol: The parent compound, essential for cellular membrane structure and hormone synthesis.
4beta-Methylcholesterol: Another methylated derivative with a methyl group at the 4-beta position.
4,4-Dimethylcholesterol: A derivative with two methyl groups at the 4 position
Uniqueness of 4alpha-Methylcholesterol: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying the effects of methylation on cholesterol’s function and for developing specialized applications in research and industry .
Properties
Molecular Formula |
C28H48O |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h11,18-22,24-26,29H,7-10,12-17H2,1-6H3/t19-,20+,21+,22-,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
PZELUKPNJYWGOY-WKKZOLDUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1=CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Origin of Product |
United States |
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